Bartsioside

Anti-inflammatory Thromboxane Synthase Human Platelets

Bartsioside is a selective TX-synthase pathway inhibitor that uniquely blocks thromboxane B₂ release in human platelets without affecting LTC₄ or PGE₂ pathways. This mechanism is distinct from broad-spectrum iridoids like aucubin or catalpol, making it essential for isolating thromboxane signaling in inflammatory models. As a chemotaxonomic marker for Plantago subgenera and a biosynthetic precursor to catalpol, bartsioside is validated for high-resolution LC-MS/MS reference and metabolic engineering studies. Procure bartsioside analytical standard to ensure target-specific results in your SAR and pathway research.

Molecular Formula C15H22O8
Molecular Weight 330.33 g/mol
Cat. No. B12047269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBartsioside
Molecular FormulaC15H22O8
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESC1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9-,10+,11-,12+,13-,14+,15+/m1/s1
InChIKeyFCHJZJFIDNMNBS-CLBXSRGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bartsioside (CAS 62133-72-6) Procurement: An Iridoid Glucoside Chemotaxonomic Marker and Selective TX-Synthase Inhibitor


Bartsioside is a naturally occurring iridoid glucoside (C₁₅H₂₂O₈, MW 330.33 g/mol) primarily isolated from genera within the Orobanchaceae and Scrophulariaceae families, including Bellardia trixago, Cistanche deserticola, and Pedicularis chinensis [1][2]. As a class of monoterpene glycosides, iridoids like bartsioside serve as critical chemotaxonomic markers for plant subgenera classification [3]. Pharmacologically, bartsioside has been identified as an anti-inflammatory agent acting through selective inhibition of thromboxane (TX)-synthase, distinct from broad-spectrum cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors [4]. The compound is typically procured as an analytical standard (≥98% purity) for research applications in phytochemistry, inflammation biology, and allelopathic studies .

Why Bartsioside Cannot Be Interchanged with Aucubin or Catalpol: Differential Bioactivity and Target Engagement


Iridoid glucosides share a core cyclopentanopyran skeleton but exhibit profound functional divergence due to minor structural modifications. For instance, while aucubin (IC₅₀ = 72 μM) is the only iridoid in its class to significantly inhibit LTC₄ release in mouse peritoneal macrophages, bartsioside showed no such effect [1]. Conversely, bartsioside selectively inhibits thromboxane B₂ (TXB₂) release in human platelets, a target distinct from the broader COX/LOX inhibition profiles seen with other iridoids [1]. Even closely related compounds like agnuside show different potency in NF-κB assays (IC₅₀ = 8.9 μg/mL vs. 12 μg/mL for bartsioside) [2]. Therefore, substituting bartsioside with a generic iridoid or a more abundant analog like aucubin or catalpol risks targeting entirely different enzymatic pathways, invalidating experimental results and leading to incorrect structure-activity relationship (SAR) conclusions [1][2].

Quantitative Evidence Guide: Head-to-Head Data Differentiating Bartsioside from Iridoid Analogs


Bartsioside Shows Selective TXB₂ Inhibition, Distinguishing It from Broad-Spectrum Iridoids

In a head-to-head study of seven iridoid glycosides, bartsioside demonstrated a significant inhibitory effect on TXB₂ release from calcium ionophore-stimulated human platelets, achieving an inhibition percentage comparable to the reference drug ibuprofen. In contrast, harpagide, scorodioside, and scropolioside B showed no significant effect in the same assay [1]. This selective action on the TX-synthase pathway differentiates bartsioside from compounds like aucubin, which primarily inhibits LTC₄ release (IC₅₀ = 72 μM) but shows weaker activity in TXB₂ assays [1].

Anti-inflammatory Thromboxane Synthase Human Platelets

Bartsioside Lacks Significant LTC₄ Inhibition, Differentiating It from Aucubin

In the same LTC₄-release assay using calcium ionophore-stimulated mouse peritoneal macrophages, bartsioside showed no significant effect. In contrast, aucubin, another iridoid glucoside from the same plant source, exhibited a significant inhibitory effect with an IC₅₀ value of 72 μM [1]. This clear divergence in activity on the same assay platform highlights a critical functional difference between these two structurally similar iridoids [1].

Anti-inflammatory Leukotriene C4 Lipoxygenase

Bartsioside Exhibits Lower NF-κB Inhibitory Potency Compared to Agnuside

In a comparative study evaluating anti-inflammatory effects, bartsioside showed an IC₅₀ of 12 μg/mL against NF-κB activation, whereas agnuside, an iridoid with a different substitution pattern, demonstrated superior activity with an IC₅₀ of 8.9 μg/mL [1]. The observed difference was linked to specific patterns of hydroxylation, providing direct SAR insights [1].

Anti-inflammatory NF-κB Pathway Structure-Activity Relationship

Bartsioside Acts as a Verified Biosynthetic Intermediate for Catalpol

Feeding experiments using deuterium-labeled precursors confirmed that bartsioside is directly incorporated into catalpol in both Scutellaria albida and Paulownia tomentosa [1]. This establishes bartsioside as a bona fide intermediate in the biosynthetic pathway of catalpol, a distinction not shared by all iridoid glucosides [1]. This role was further corroborated by its detection alongside boschnaloside and mussaenosidic acid in the biosynthesis of picrosides in Picrorhiza kurroa [2].

Biosynthesis Iridoid Metabolism Tracer Studies

Bartsioside Demonstrates Low Cytotoxicity at Therapeutically Relevant Concentrations

Bartsioside was evaluated for cytotoxicity in BV-2 mouse microglial cells and showed no significant cytotoxic effects at a concentration of 40 μM . While this is a class-level observation for many iridoids, it provides a quantifiable safety window for in vitro experiments. In the same model, 8-epi-loganic acid (another iridoid from the same Cistanche deserticola extract) exhibited potent NO inhibition with an IC₅₀ of 5.2 μmol/L, comparable to quercetin (4.3 μmol/L), indicating that bartsioside's primary anti-inflammatory mechanism may not be via direct NO inhibition [1].

Cytotoxicity Microglial Cells Anti-neuroinflammatory

Bartsioside Serves as a Distinct Chemotaxonomic Marker for Specific Plant Subgenera

Chemotaxonomic studies of the Plantago genus revealed distinct distribution patterns: while aucubin is ubiquitous across the genus, bartsioside and catalpol are each characteristic of specific subgenera [1]. This means bartsioside's presence or absence is a more refined taxonomic marker than common iridoids like aucubin. Specifically, bartsioside is characteristic for a subgenus, while 5-substituted iridoids define another, allowing for precise phylogenetic classification [1].

Chemotaxonomy Iridoid Glucosides Plantago

Bartsioside: Validated Research Applications Derived from Quantitative Evidence


Investigating Thromboxane Synthase-Mediated Inflammation

Use bartsioside as a selective tool compound for studying the TX-synthase pathway in human platelets. The direct head-to-head data shows bartsioside significantly inhibits TXB₂ release while lacking activity on LTC₄ and PGE₂ pathways, unlike broad-spectrum iridoids [1]. This makes it ideal for experiments designed to isolate the contribution of thromboxane signaling in inflammatory or cardiovascular models [1].

Conducting Structure-Activity Relationship (SAR) Studies on NF-κB Inhibition

Incorporate bartsioside into SAR panels to understand how hydroxylation patterns on the iridoid scaffold influence NF-κB inhibition. The quantitative data showing bartsioside's IC₅₀ of 12 μg/mL versus agnuside's IC₅₀ of 8.9 μg/mL provides a clear comparative baseline for evaluating novel iridoid derivatives and their relative potency [2].

Tracing the Catalpol and Picroside Biosynthetic Pathways

Employ isotopically labeled bartsioside in plant feeding experiments to map biosynthetic flux toward catalpol or picrosides. As a verified direct precursor in Scutellaria, Paulownia, and Picrorhiza species, bartsioside is a required standard for metabolic engineering efforts aimed at increasing the yield of these valuable natural products [3][4].

Phytochemical Profiling and Subgenus-Level Plant Taxonomy

Utilize bartsioside as a high-resolution LC-MS/MS reference standard for chemotaxonomic discrimination within the Plantago genus. Its presence or absence is diagnostic for specific subgenera, whereas a ubiquitous iridoid like aucubin is only informative at the genus level [5]. This application is critical for botanical authentication, biodiversity studies, and quality control of herbal materials [5].

Technical Documentation Hub

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